molecular formula C11H12NNaO3 B11930450 N-Acetylphenylalanine sodium CAS No. 70461-63-1

N-Acetylphenylalanine sodium

Cat. No.: B11930450
CAS No.: 70461-63-1
M. Wt: 229.21 g/mol
InChI Key: RBMBEFVVHHNLAR-PPHPATTJSA-M
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Description

N-Acetylphenylalanine sodium is the monosodium salt of N-acetyl-L-phenylalanine, a protected amino acid derivative with significant utility in chemical and biochemical research. Its molecular formula is C₁₁H₁₂NNaO₃ . This compound serves as a key intermediate in organic and peptide synthesis. It has been historically important in the field of homogeneous asymmetric hydrogenation, where it is used to develop and optimize chiral catalysts, such as those involving BINAP-ruthenium complexes, for producing enantiomerically pure amino acid derivatives . Researchers also employ this compound in method development, such as in 'greener' microwave-assisted esterification techniques using modified Mukaiyama's reagents as coupling agents . Furthermore, it is a crucial precursor in the synthesis of more complex bioactive molecules. A prominent example is its use in the diastereoselective synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA), a glucosamine derivative investigated for its chondroprotective and anti-inflammatory effects in models of osteoarthritis . When working with this compound in synthesis, particularly in amidation reactions, researchers should be aware of the potential for racemization at the α-proton under strong basic conditions, which can be mitigated with optimized protocols . As a sodium salt, it offers improved solubility in aqueous systems compared to the parent acid, facilitating its use in various experimental conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70461-63-1

Molecular Formula

C11H12NNaO3

Molecular Weight

229.21 g/mol

IUPAC Name

sodium;(2S)-2-acetamido-3-phenylpropanoate

InChI

InChI=1S/C11H13NO3.Na/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1/t10-;/m0./s1

InChI Key

RBMBEFVVHHNLAR-PPHPATTJSA-M

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Acetylphenylalanine

Chemical Synthesis Routes and Strategies

The preparation of N-Acetylphenylalanine and its derivatives can be achieved through several synthetic pathways, ranging from conventional acetylation to more complex catalytic reactions.

Conventional Chemical Synthesis Approaches

The most fundamental method for synthesizing N-Acetylphenylalanine involves the acetylation of phenylalanine. In a common laboratory procedure, L-phenylalanine is treated with acetyl-CoA, a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase, which has been identified in organisms like Escherichia coli. hmdb.canih.gov This enzymatic approach offers high specificity. nih.gov

A conventional chemical synthesis route involves the direct acetylation of racemic D,L-phenylalanine. A typical procedure includes refluxing N-acetyl-D,L-phenylalanine with methanol (B129727) and sulfuric acid to produce the corresponding methyl ester. google.com The N-acetyl group can be introduced by reacting phenylalanine with acetic anhydride (B1165640). The sodium salt, N-Acetylphenylalanine sodium, is formed by reacting N-Acetylphenylalanine with a sodium base, such as sodium hydroxide. The critical micelle concentrations for sodium salts of N-acyl-L-phenylalanine have been studied, indicating their surfactant properties. frontiersin.org

Targeted Esterification and Amide Formation Reactions

The carboxylic acid group of N-Acetylphenylalanine is a prime site for derivatization through esterification and amidation reactions.

Esterification: The synthesis of N-acetylphenylalanine methyl ester can be achieved by reacting N-acetyl-D,L-phenylalanine with methanol in the presence of an acid catalyst like sulfuric acid under reflux conditions. google.com Another approach involves using Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), which facilitates the esterification of N-acetyl-L-phenylalanine with methanol, particularly under microwave irradiation which can be more effective than conventional reflux methods. sigmaaldrich.comresearchgate.net Enzymatic methods, such as the transesterification of N-acetyl-L-phenylalanine ethyl ester with 1-propanol (B7761284) catalyzed by α-chymotrypsin in ionic liquids, have also been explored. nih.gov

Amide Formation: Amide bond formation is a key reaction for creating peptide-like structures. A significant challenge in the coupling of N-protected chiral amino acids is the risk of racemization at the α-carbon. mdpi.com The amidation of N-acetyl-l-phenylalanine has been studied extensively, for example, in the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). mdpi.comresearchgate.net Coupling agents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminiumtetrafluoroborate (TBTU) are commonly used. mdpi.comresearchgate.net However, the choice of base is critical; using N,N-diisopropylethylamine (DIPEA) with TBTU often leads to significant racemization, whereas using pyridine (B92270) can suppress this side reaction. mdpi.com The racemization is theorized to occur through the formation of an azlactone (oxazolone) intermediate. mdpi.comresearchgate.net Other coupling systems, such as 1-propanephosphonic anhydride (T3P), have been investigated to minimize epimerization. mdpi.com

Table 1: Comparison of Coupling Reagents and Bases in the Amidation of N-Ac-L-phe
Coupling SystemBaseKey ObservationReference
TBTUDIPEASignificant racemization observed. mdpi.com
TBTUPyridineRacemization was significantly reduced or completely suppressed. mdpi.com
T3PDIPEAInvestigated as an alternative to reduce epimerization. mdpi.com
IBCF / EDCNot SpecifiedLed to substantial levels of racemization. mdpi.com

Rhodium-Catalyzed Hydrogenation for Derivative Synthesis

Rhodium-catalyzed asymmetric hydrogenation is a powerful method for producing chiral amino acid derivatives, including N-Acetylphenylalanine. This reaction typically involves the hydrogenation of a prochiral precursor, such as (Z)-α-acetylaminocinnamic acid or its esters. oup.comresearchgate.net The use of a chiral rhodium complex as a catalyst allows for the enantioselective addition of hydrogen, yielding N-Acetylphenylalanine with high optical purity. iupac.org For instance, rhodium catalysts containing chiral phosphine (B1218219) ligands have been successfully employed to synthesize N-acetylphenylalanine ethyl ester with high conversion and significant enantiomeric excess. oup.com This method is a cornerstone of modern asymmetric catalysis, providing access to enantiomerically pure amino acid derivatives. iupac.orgthieme-connect.com

Asymmetric Synthesis and Chiral Induction

Ensuring the correct stereochemistry is paramount in the synthesis of bioactive molecules. Asymmetric synthesis techniques are therefore central to the production of enantiomerically pure N-Acetylphenylalanine.

Enantioselective Synthesis using Metal-Coordinated Catalysts

Transition metal catalysts, particularly those of rhodium, are widely used for the enantioselective synthesis of N-Acetylphenylalanine. The general strategy involves the asymmetric hydrogenation of a prochiral olefin, like (Z)-α-acetylaminocinnamic acid. oup.comthieme-connect.com The catalyst system consists of a rhodium precursor and a chiral ligand. The ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, resulting in a product with high enantiomeric excess (ee). iupac.orgresearchgate.net

Rhodium complexes with chiral diphosphine ligands, such as DIOP, were among the first to show high efficiency, producing N-Acetylphenylalanine with up to 88% ee. iupac.orgthieme-connect.com More recent developments have introduced monodentate phosphoramidite (B1245037) ligands, like MonoPhos, which can achieve enantioselectivities of 95-99% for the synthesis of N-acetylphenylalanine in non-protic solvents. researchgate.net Palladium catalysts have also been used in enantioselective C-H lactonization reactions where N-acetyl-phenylalanine serves as a chiral ligand. acs.org

Table 2: Enantiomeric Excess (ee) in Rhodium-Catalyzed Asymmetric Hydrogenation to N-Acetylphenylalanine Derivatives
Precursor SubstrateChiral LigandProductEnantiomeric Excess (ee)Reference
(Z)-N-acetyl-dehydrophenylalanineDIOPN-acetylphenylalanine80% thieme-connect.com
(Z)-α-acetylaminocinnamic acidMethyl 2,3-O-isopropylidene-4-O-(diphenylphosphino)-α-L-rhamnopyranosideN-acetylphenylalanine ethyl ester54% (R) oup.com
(Z)-Ph=C(NHAc)COOHCyclodiop(R)-N-acetylphenylalanine71% scispace.com
Methyl 2-acetamidocinnamateMonoPhos (7a)N-acetylphenylalanine97% researchgate.net
N-acetyldehydrophenylalanine(R,R)-2,2'-bipyrrolidine rhodium complexN-acetylphenylalanine96.5% google.com

Application of Chiral Ligands and Templates

The success of asymmetric synthesis hinges on the design and application of effective chiral ligands and templates. In the context of N-Acetylphenylalanine synthesis, chiral phosphines have been extensively developed. researchgate.net

Chiral Ligands: Ligands such as DIOP ((-)-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) and its derivatives are classic examples that create a chiral pocket around the rhodium catalyst. iupac.orgthieme-connect.com The conformational rigidity and electronic properties of these ligands are crucial for achieving high enantioselectivity. scispace.com Phosphoramidites, such as MonoPhos, derived from BINOL, represent a more modern class of ligands that have demonstrated excellent performance, often with lower ligand-to-metal ratios. researchgate.net The interaction between the chiral ligand, the metal, and the substrate in the transition state determines the stereochemical outcome of the reaction. acs.org

Chiral Templates: N-Acetylphenylalanine itself can act as a chiral auxiliary or template. For example, (R)-N-acetylphenylalanine has been used to mediate the enantioselective palladation of certain substrates, achieving an enantiomeric excess of up to 96%. acs.org In this role, the N-acetylphenylalanine temporarily attaches to the reacting molecule or catalyst, directs the stereochemical course of a reaction, and is subsequently removed. This demonstrates the versatility of the compound not only as a synthetic target but also as a tool in asymmetric synthesis. acs.org

Enzymatic Synthesis and Biocatalytic Transformations

The enzymatic production of N-acetylphenylalanine offers a highly specific and efficient alternative to traditional chemical synthesis. This section explores the various biocatalytic approaches for its synthesis, resolution of racemic mixtures, and subsequent modifications.

Biosynthesis Pathways from Precursors (e.g., L-Phenylalanine and Acetyl-CoA)

N-Acetyl-L-phenylalanine can be synthesized from its precursors, L-phenylalanine and acetyl-coenzyme A (acetyl-CoA), through the action of specific enzymes. smpdb.camedchemexpress.com This biosynthetic pathway is a key route for the formation of N-acetylated amino acids. smpdb.cafrontiersin.orgnp-mrd.orghmdb.ca

The primary enzyme responsible for this conversion is phenylalanine N-acetyltransferase (EC 2.3.1.53). smpdb.canp-mrd.orghmdb.ca This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-phenylalanine. nih.govnih.gov Studies utilizing cell-free extracts of Escherichia coli K12 have demonstrated the synthesis of N-acetyl-L-phenylalanine from these precursors. nih.govnih.gov In these studies, the acetyl-CoA-L-phenylalanine alpha-N-acetyltransferase was purified 160-fold and showed optimal activity at a pH of 8. nih.govnih.gov While its primary substrate is L-phenylalanine, the enzyme can also acetylate other L-amino acids like histidine and alanine (B10760859), albeit at slower rates. nih.govnih.gov

N-terminal acetylation of proteins is a widespread and highly conserved process in eukaryotes, and the enzymes involved, known as N-acetyltransferases (NATs), can also contribute to the production of N-acetylated amino acids. smpdb.canp-mrd.orghmdb.ca These enzymes, organized into complexes such as NatA, NatB, and NatC, typically acetylate the N-terminal residues of proteins. smpdb.canp-mrd.orghmdb.ca N-acetylated amino acids, including N-acetylphenylalanine, can then be released from these proteins through the action of N-acylpeptide hydrolases during proteolytic degradation. np-mrd.orghmdb.ca

Table 1: Enzymes in the Biosynthesis of N-Acetyl-L-phenylalanine

Enzyme NameEC NumberPrecursorsOrganism/SourceOptimal pHKey Findings
Phenylalanine N-acetyltransferase2.3.1.53L-Phenylalanine, Acetyl-CoAEscherichia coli K12, Human8Catalyzes the direct acetylation of L-phenylalanine. nih.govnih.gov
N-Acetyltransferases (NATs)-Acetyl-CoA, N-terminal amino acids of proteinsEukaryotes, Prokaryotes, Archaea-Involved in the co- and post-translational acetylation of proteins. smpdb.canp-mrd.orghmdb.ca
N-Acylpeptide hydrolase-N-acetylated peptidesEukaryotes-Releases N-acetylated amino acids from degraded proteins. np-mrd.orghmdb.ca

Kinetic Enzymatic Resolution of Racemic N-Acetylphenylalanine

Kinetic resolution is a powerful enzymatic method for separating racemic mixtures of chiral compounds, such as N-acetylphenylalanine, into their respective enantiomers. This technique relies on the stereoselectivity of enzymes, which preferentially catalyze the reaction of one enantiomer over the other. researchgate.netut.ac.ir

Lipases are a commonly employed class of enzymes for the kinetic resolution of N-acetylated amino acid derivatives due to their chemo-, regio-, and enantioselectivity. researchgate.net The resolution of racemic N-acetylphenylalanine and its analogues can be achieved through processes like enantioselective esterification or interesterification reactions. researchgate.netuniovi.es For instance, the kinetic resolution of racemic N-acetyl phenylalanine can be performed via an interesterification reaction catalyzed by a lipase (B570770). researchgate.net

Several factors can influence the efficiency and enantioselectivity of the resolution, including the choice of enzyme, solvent, and acyl donor. nih.govwiley-vch.de For example, in the kinetic resolution of methyl N-acetylated amino esters, Rhizomucor miehei lipase was identified as a versatile biocatalyst for interesterification reactions with butyl butyrate (B1204436) in acetonitrile. uniovi.es The solvent plays a crucial role, as its polarity can alter the enzyme's conformation and, consequently, its molecular recognition of the substrate. wiley-vch.de

Other enzymes, such as proteases, have also been utilized. The protease subtilisin has shown significant solvent-dependent enantioselectivity in the resolution of racemic amines. wiley-vch.de Additionally, methods involving the asymmetric hydrolysis of N-acetyl-D,L-phenylalanine using aminoacylases from sources like molds have been described. google.com This process can even be operated continuously using a packed column of the immobilized enzyme. google.com

Table 2: Research Findings on Kinetic Enzymatic Resolution of N-Acetylphenylalanine Derivatives

EnzymeReaction TypeSubstrateKey FindingsReference
LipaseInteresterificationRacemic N-acetyl phenylalanine and analoguesDemonstrates the feasibility of lipase-catalyzed kinetic resolution. researchgate.net
Rhizomucor miehei lipaseInteresterificationMethyl N-acetylated amino estersFound to be a versatile enzyme for asymmetric synthesis. uniovi.es
Protease from A. oryzae subtilisinAcylationRacemic amino acidEnantioselectivity is influenced by the organic solvent used. wiley-vch.de
AminoacylaseAsymmetric hydrolysisN-acetyl-D,L-phenylalanineCan be used in a continuous process with a packed column. google.com

Enzymatic Modification and Degradation Pathways

N-acetylphenylalanine can undergo further enzymatic modifications. For instance, readily available microbial serine proteinases have been shown to exhibit high esterase activity towards N-acyl-L-phenylalanine esters. google.com This activity is not inhibited by the presence of the D-isomer, allowing for the selective hydrolysis of the L-ester from a racemic mixture. google.com

The degradation of N-acetylated amino acids can occur through the action of N-acyl-amino acid racemases, which can interconvert the L- and D-enantiomers. frontiersin.org While specific degradation pathways for N-acetylphenylalanine are not extensively detailed in the provided context, the general metabolism of N-acylated aromatic amino acids suggests potential for further enzymatic transformations. frontiersin.orgresearchgate.net The modification of the phenyl group itself is a possibility, analogous to the enzymatic modifications observed for other N-acyl aromatic amino acids. frontiersin.orgresearchgate.net

In the context of producing L-phenylalanine, a method involving the enzymatic hydrolysis of an N-acyl-D,L-phenylalanine derivative has been noted, although in some cases, this hydrolysis can be slow. google.com

Table 3: Enzymes Involved in Modification and Degradation

Enzyme ClassReactionSubstrateSignificance
Serine ProteinasesEster HydrolysisN-acyl-L-phenylalanine estersSelective hydrolysis of the L-enantiomer. google.com
N-Acyl-Amino Acid RacemasesRacemizationN-acyl-L- and D-amino acidsInterconversion between enantiomers. frontiersin.org

Biochemical Pathways and Fundamental Biological Roles of N Acetylphenylalanine

Involvement in Amino Acid Metabolism

N-Acetylphenylalanine is an acylated derivative of the essential amino acid phenylalanine and plays a role in several key metabolic processes. Its formation and degradation are linked to both normal amino acid metabolism and pathological conditions.

N-Acetyl-L-phenylalanine is a metabolite in the phenylalanine metabolism pathway. targetmol.comhmdb.ca It is formed through the action of the enzyme phenylalanine N-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to L-phenylalanine. hmdb.ca

This compound is particularly significant in the context of phenylketonuria (PKU), an inherited metabolic disorder. targetmol.comnp-mrd.org PKU is characterized by a deficiency in the enzyme phenylalanine hydroxylase, which is necessary to convert phenylalanine to tyrosine. targetmol.comhmdb.ca This deficiency leads to an accumulation of phenylalanine in the body, which is then shunted into alternative metabolic pathways, resulting in the increased production of metabolites such as N-Acetyl-L-phenylalanine. targetmol.comnp-mrd.org Consequently, elevated levels of N-Acetyl-L-phenylalanine are often detected in the urine of individuals with PKU. targetmol.comhmdb.canp-mrd.org

Key Enzymes and Metabolites in Phenylalanine Metabolism

Enzyme/Metabolite Role
Phenylalanine An essential amino acid.
Phenylalanine hydroxylase The enzyme responsible for converting phenylalanine to tyrosine; deficient in PKU. targetmol.comhmdb.ca
Tyrosine The amino acid product of phenylalanine hydroxylation.
Phenylalanine N-acetyltransferase The enzyme that catalyzes the formation of N-Acetyl-L-phenylalanine from phenylalanine and acetyl-CoA. hmdb.ca

N-terminal acetylation is a widespread and crucial co-translational modification of proteins in eukaryotes, with estimates suggesting that approximately 85% of all human proteins are acetylated at their Nα-terminus. wikipedia.orgcreative-proteomics.com This process involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid residue of a protein, a reaction catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). wikipedia.orgcreative-proteomics.com

This modification has a profound impact on protein function and homeostasis by:

Influencing Protein Stability: N-terminal acetylation can protect proteins from degradation by masking N-terminal degradation signals (N-degrons), thereby preventing their recognition by ubiquitin ligases and subsequent proteasomal degradation. creative-proteomics.com

Regulating Protein Function: The addition of an acetyl group neutralizes the positive charge of the N-terminal amino group, which can affect protein folding, conformation, and interactions with other molecules. creative-proteomics.comnih.gov

Directing Subcellular Localization: N-terminal acetylation can play a role in the proper targeting and localization of proteins within the cell. wikipedia.org

While N-Acetylphenylalanine itself is not directly involved in the acetylation of proteins, it can be generated during the catabolism of N-terminally acetylated proteins. hmdb.canp-mrd.org

N-acetylated amino acids, including N-Acetylphenylalanine, are released from the N-terminus of peptides during protein turnover and degradation. hmdb.canp-mrd.org This release is catalyzed by a class of enzymes known as N-acylpeptide hydrolases. hmdb.ca

The breakdown of N-acetylated peptides is believed to be a sequential process involving two key enzymes:

Acyl-peptide hydrolase (APEH): This enzyme functions as an exopeptidase, cleaving the N-acetylated amino acid from the rest of the peptide chain. westmont.edu

Aminoacylase-1 (ACY1): The released N-acetylated amino acid is then hydrolyzed by ACY1, yielding a free amino acid (in this case, phenylalanine) and acetate. westmont.edu

This enzymatic pathway is essential for the recycling of amino acids from acetylated proteins, contributing to cellular homeostasis. westmont.edu

Biosynthesis and Degradation Mechanisms of N-Acylated Aromatic Amino Acids

N-acylated aromatic amino acids (NA-ArAAs) are a subclass of fatty acid amides. frontiersin.orgnih.govnih.govresearchgate.net Their biosynthesis and degradation are critical for maintaining appropriate cellular concentrations.

The primary biosynthesis pathway for N-Acetyl-L-phenylalanine involves the direct N-acetylation of free L-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase, utilizing acetyl-CoA as the acetyl group donor. hmdb.ca

The degradation of N-Acetyl-L-phenylalanine is primarily achieved through enzymatic hydrolysis. frontiersin.org This process, catalyzed by enzymes such as aminoacylase-1, breaks the amide bond, releasing L-phenylalanine and acetate. westmont.edunih.gov This catabolic process allows for the recovery of the constituent amino acid for reuse in protein synthesis or other metabolic pathways.

Contextual Roles in Biological Systems Research

N-Acetylphenylalanine serves as a valuable biomarker in various research contexts, particularly in the study of metabolic disorders.

The detection and quantification of N-Acetylphenylalanine in biological fluids like urine and blood are significant in clinical and research settings. ebi.ac.uk Its utility as a metabolic marker is most prominent in the context of:

Phenylketonuria (PKU): As previously mentioned, elevated levels of N-Acetylphenylalanine are a hallmark of PKU. targetmol.comhmdb.canp-mrd.org Its measurement can be used in the diagnosis and monitoring of this disorder.

Uremic Toxin: N-Acetylphenylalanine is also classified as a potential uremic toxin. hmdb.canp-mrd.org Uremic toxins are compounds that accumulate in the body due to impaired kidney function and can contribute to the pathophysiology of chronic kidney disease. hmdb.canp-mrd.org

Metabolomics Studies: With the advancement of analytical techniques such as mass spectrometry, N-Acetylphenylalanine is frequently identified and quantified in broad-scale metabolomics studies. ebi.ac.uk These studies aim to comprehensively profile the small molecule metabolites in a biological system to understand physiological states and disease processes. For instance, alterations in the levels of N-lactoyl-phenylalanine, a related N-acylated amino acid, have been identified as potential biomarkers for exercise response and in certain types of cancer. nih.govresearchgate.net

Summary of N-Acetylphenylalanine as a Metabolic Marker

Condition/Research Area Role of N-Acetylphenylalanine
Phenylketonuria (PKU) Elevated levels serve as a diagnostic and monitoring biomarker. targetmol.comhmdb.canp-mrd.org
Chronic Kidney Disease Classified as a potential uremic toxin that accumulates with impaired renal function. hmdb.canp-mrd.org

Endogenous and Exogenous Origins in Biological Entities

N-Acetylphenylalanine is a metabolite with both internal (endogenous) and external (exogenous) origins within biological systems. nih.gov Its presence and concentration can be attributed to normal metabolic processes, specific genetic conditions, and dietary intake.

Endogenous Production

The primary endogenous pathway for the synthesis of N-Acetyl-L-phenylalanine involves the direct N-acetylation of the essential amino acid L-phenylalanine. hmdb.canp-mrd.org This biochemical reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53), which utilizes acetyl-CoA as the acetyl group donor. hmdb.cawikipedia.org This process is a part of the broader phenylalanine metabolism pathway. targetmol.comgenome.jp

Another significant endogenous source of N-acetylated amino acids, including N-Acetylphenylalanine, is the breakdown of proteins. hmdb.canp-mrd.org N-terminal acetylation is a common modification of proteins in eukaryotes, contributing to their stability. hmdb.canp-mrd.org During protein degradation, peptides are generated, and N-acetylated amino acids can be released from these peptides by the action of N-acylpeptide hydrolases. hmdb.canp-mrd.org

In certain metabolic disorders, the endogenous production of N-Acetylphenylalanine can be significantly elevated. For instance, in individuals with phenylketonuria (PKU), a genetic disorder characterized by a deficiency of the enzyme phenylalanine hydroxylase, there is an inability to properly metabolize phenylalanine to tyrosine. hmdb.catargetmol.com This leads to an accumulation of phenylalanine in the body, resulting in a notable increase in the production and excretion of N-Acetyl-L-phenylalanine in the urine. hmdb.canp-mrd.orgtargetmol.com

Exogenous Sources

N-Acetylphenylalanine is not solely produced within organisms; it can also be introduced from external sources through diet. Although N-Acetyl-DL-phenylalanine is not considered a naturally occurring metabolite in humans and is typically found only in individuals exposed to it, the L-form can be present in some food sources. hmdb.ca The Human Metabolome Database (HMDB) has identified N-Acetyl-L-phenylalanine in various animal products, particularly poultry. hmdb.ca

The following table summarizes the known origins of N-Acetylphenylalanine in biological entities.

Origin TypeSourceDescription
Endogenous Phenylalanine MetabolismN-acetylation of L-phenylalanine by phenylalanine N-acetyltransferase. hmdb.catargetmol.com
Endogenous Protein DegradationRelease from N-terminally acetylated proteins by N-acylpeptide hydrolases. hmdb.canp-mrd.org
Endogenous (Pathological) Phenylketonuria (PKU)Increased production due to the accumulation of phenylalanine. hmdb.catargetmol.com
Exogenous Dietary IntakeFound in certain foods, such as various types of poultry. hmdb.ca

Classification as a Secondary Metabolite

N-acetylphenylalanine is classified as a secondary metabolite. hmdb.ca Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism; in other words, they are generally considered non-essential for the organism's survival. hmdb.ca

While primary metabolites are fundamental for life-sustaining processes, secondary metabolites often have more specialized roles. hmdb.ca These roles can include acting as defense molecules or serving in signaling pathways. hmdb.ca In some instances, these compounds may also be byproducts resulting from the incomplete metabolism of other secondary metabolites. hmdb.ca The classification of N-acetylphenylalanine as a secondary metabolite highlights its role outside of the core, life-sustaining biochemical pathways. hmdb.ca

Advanced Spectroscopic and Analytical Characterization of N Acetylphenylalanine

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for the analysis of N-Acetylphenylalanine, enabling the separation of its enantiomers and the profiling of its metabolites. High-performance liquid chromatography (HPLC), micellar electrokinetic chromatography (MEKC), and ultra-performance liquid chromatography (UPLC) offer distinct advantages in resolution, speed, and sensitivity.

The enantioselective separation of N-Acetylphenylalanine is critical due to the distinct biological activities its enantiomers can possess. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent method for achieving this separation. nih.gov The choice of CSP is paramount, with interactions between the analyte and the chiral selector dictating the degree of resolution.

Several types of CSPs have proven effective for resolving amino acid enantiomers, including N-Acetylphenylalanine. nih.govhplc.eu Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin and ristocetin (B1679390) A, are particularly successful for the direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.comsemanticscholar.orgresearchgate.net These phases operate in reversed-phase mode, using hydro-organic mobile phases. mst.edu Polysaccharide-based CSPs, often derivatives of cellulose (B213188) or amylose, are also widely used and are known for their broad applicability. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, leading to different retention times. For instance, a satisfactory separation factor of 1.66 has been reported for N-acetyl-phenylalanine using a specific CSP. nih.gov The D-enantiomer is typically more strongly retained than the L-enantiomer on macrocyclic glycopeptide CSPs. sigmaaldrich.com

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile PhaseSeparation Principle
Macrocyclic GlycopeptideTeicoplaninAcetonitrile/WaterComplex formation through hydrogen bonding, ionic, and dipole interactions. semanticscholar.orgresearchgate.net
Macrocyclic GlycopeptideRistocetin AAcetonitrile/WaterEnantioselective interactions based on the complex structure of the antibiotic. semanticscholar.orgmst.edu
Polysaccharide-BasedCellulose tris(3,5-dimethylphenylcarbamate)Hexane/EthanolInclusion in chiral cavities and interaction with carbamate (B1207046) groups. nih.gov
Pirkle-TypeN-3,5-dinitrobenzoyl phenylglycineHexane/Isopropanolπ-π interactions, hydrogen bonding, and dipole stacking. hplc.eu

Micellar Electrokinetic Chromatography (MEKC) is a hybrid technique that combines the principles of capillary electrophoresis and chromatography, making it suitable for separating neutral compounds like N-Acetylphenylalanine. wikipedia.orgnih.gov The separation is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles that act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.gov

For enantioseparation, a chiral selector is incorporated into the system. This can be done by adding the selector to the running buffer or by using a chiral surfactant that forms the micelles. Cyclodextrins are commonly used chiral selectors in MEKC for resolving enantiomers. kapillarelektrophorese.com The differential interaction of the N-Acetylphenylalanine enantiomers with the chiral selector, which may involve inclusion complexation within the cyclodextrin (B1172386) cavity, leads to different migration times and thus, separation. This technique offers high separation efficiency and requires only small sample volumes. kapillarelektrophorese.com

Ultra-Performance Liquid Chromatography (UPLC) significantly enhances the speed, resolution, and sensitivity of liquid chromatographic separations compared to conventional HPLC. mdpi.com This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. UPLC is exceptionally well-suited for the complex task of metabolite analysis in biological fluids like plasma and urine. au.dk

In the context of N-Acetylphenylalanine, UPLC coupled with mass spectrometry (UPLC-MS) is a powerful platform for metabolic profiling. au.dknih.gov It allows for the rapid separation and sensitive detection of N-Acetylphenylalanine and its potential metabolites, which may include hydroxylated or conjugated species. nih.gov The short analysis times afforded by UPLC improve sample throughput, which is crucial in large-scale metabolomics studies. nih.gov For instance, methods have been developed for the analysis of phenylalanine and its metabolites in rat plasma with run times as short as 4 minutes. nih.gov The high resolution ensures accurate quantification and unambiguous identification of closely related compounds. lcms.cz

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of N-Acetylphenylalanine and its derivatives. When coupled with chromatographic separation techniques (e.g., LC-MS), it provides unparalleled specificity and sensitivity.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to identify metabolites and derivatives of N-Acetylphenylalanine by determining their mass-to-charge ratio and fragmentation patterns. nih.gov Following separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. nih.gov This precursor ion is then fragmented through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.

The fragmentation of N-acetyl amino acids provides significant structural information. Common fragmentation pathways for protonated N-Acetylphenylalanine include the neutral loss of water (H₂O) and the loss of a ketene (B1206846) group (C₂H₂O). nih.gov Another key fragmentation is the loss of both water and carbon monoxide, resulting in the formation of an immonium ion, which is characteristic of the amino acid structure. nih.gov By analyzing these fragmentation patterns, researchers can confirm the identity of N-Acetylphenylalanine and elucidate the structures of its metabolites, such as those resulting from hydroxylation on the phenyl ring.

Precursor Ion [M+H]⁺ (m/z)Characteristic Fragment IonNeutral LossSignificance
208.09Immonium IonH₂O + COConfirms the phenylalanine backbone. nih.gov
208.09[M+H - H₂O]⁺H₂OCommon loss from the carboxylic acid group. nih.gov
208.09[M+H - C₂H₂O]⁺C₂H₂O (Ketene)Indicates the presence of the N-acetyl group. nih.gov
208.09Benzyl Cation (m/z 91)-Characteristic fragment from the phenylalanine side chain. nih.gov

Mass spectrometry is a powerful technique for the quantitative analysis of biomolecular interactions and the products of reactions involving N-Acetylphenylalanine. ESI-MS can be used to monitor the progress of a chemical reaction, such as the formation of N-Acetylphenylalanine derivatives, by measuring the signal intensity of the reactant and product ions over time. mdpi.com

Furthermore, MS can quantify interactions between N-Acetylphenylalanine and biomolecules like proteins. For example, if N-Acetylphenylalanine binds to a protein, the mass of the resulting complex will be the sum of the individual masses. ESI-MS can detect this mass shift, confirming the binding event. nih.gov Quantitative analysis can be performed using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) with a triple quadrupole mass spectrometer. These methods offer high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, allowing for the precise quantification of N-Acetylphenylalanine or its derivatives in complex biological samples. researchgate.net This approach is crucial for studying enzyme kinetics, protein binding affinities, and quantifying metabolic flux.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules at the atomic level. For N-Acetylphenylalanine, NMR is instrumental in elucidating its three-dimensional structure, conformational preferences, and interactions with other molecules.

Structural Elucidation and Conformation Analysis

NMR spectroscopy is fundamental for the primary structural confirmation of N-Acetylphenylalanine. Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. researchgate.net The chemical shifts, signal multiplicities, and integration of peaks in a ¹H NMR spectrum allow for the assignment of each proton to its specific position within the molecule. chemicalbook.com

For instance, the ¹H NMR spectrum of N-acetyl-D-phenylalanine in DMSO-d6 shows distinct signals for the aromatic protons of the phenyl ring, the alpha- and beta-protons of the amino acid backbone, and the methyl protons of the acetyl group. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shift Assignments for N-Acetyl-D-phenylalanine Data recorded on a 400 MHz instrument in DMSO-d6. chemicalbook.com

AssignmentChemical Shift (ppm)
Carboxylic Acid Proton (-COOH)~12.7
Amide Proton (-NH)~8.21
Phenyl Protons (-C₆H₅)~7.21 - 7.28
Alpha-Proton (α-CH)~4.42
Beta-Protons (β-CH₂)~3.05, ~2.84
Acetyl Protons (-CH₃)~1.79

Beyond basic structural identification, NMR techniques are crucial for analyzing the molecule's conformation. auremn.org.br The molecule is not static; it exists as an ensemble of different conformers in solution due to rotation around single bonds. copernicus.org Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can detect through-space interactions between protons that are close to each other, providing critical constraints for determining the preferred three-dimensional shape and the orientation of the side chain relative to the backbone. researchgate.net Computational and experimental studies on related compounds like N-Acetyl-Phenylalanine-NH₂ have identified multiple stable conformers, and NMR data is essential for validating these theoretical models. nih.gov

Probing Protein-Ligand Interactions

NMR spectroscopy is a primary tool for studying the interactions between small molecules (ligands), such as N-Acetylphenylalanine, and proteins at atomic resolution. nih.govnih.gov These methods can confirm binding, identify the specific amino acids in the protein's binding site, and determine the affinity of the interaction. researchgate.net

Two main approaches are used: protein-observed and ligand-observed experiments. nih.gov

Protein-Observed Methods : In these experiments, an isotopically labeled (e.g., ¹⁵N) protein is studied. Upon addition of the unlabeled ligand, changes in the protein's NMR spectrum are monitored. nih.gov The most common technique is Chemical Shift Perturbation (CSP) or Chemical Shift Mapping, using ¹H-¹⁵N HSQC spectra. researchgate.netfrontiersin.org Protein residues involved in binding will experience changes in their chemical environment, causing their corresponding peaks in the spectrum to shift or broaden, thereby mapping the interaction site. researchgate.net

Ligand-Observed Methods : These methods are advantageous when working with large proteins or when isotopic labeling is not feasible. nih.gov Techniques like Saturation Transfer Difference (STD) NMR, transferred Nuclear Overhauser Effect (trNOE), and Water-Ligand Interactions Observed via Gradient Spectroscopy (WaterLOGSY) rely on transferring information from the protein to the bound ligand. nih.govunivr.it In STD NMR, the protein is selectively irradiated; this saturation is transferred to ligands that bind, resulting in a decrease in their signal intensity and allowing for the identification of binding molecules from a mixture. univr.it

Analysis of Conformational Dynamics

NMR spectroscopy provides unique insights into the flexibility and dynamic motions of molecules over a wide range of timescales. copernicus.org For N-Acetylphenylalanine, this includes the rotation of the phenyl side chain and the dynamics of the acetyl group and backbone.

NMR line shape analysis can reveal processes like the slow exchange between different rotamers (rotational isomers) if the energy barrier to rotation is high enough. copernicus.org For faster dynamics, NMR relaxation experiments are employed. By measuring parameters such as the longitudinal (R1), transverse (R2) relaxation rates, and the heteronuclear NOE for ¹⁵N-labeled samples, one can characterize motions on the picosecond to nanosecond timescale. nih.gov This analysis provides information on the amplitude and speed of internal motions, painting a detailed picture of the molecule's conformational flexibility in solution. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) is a spectroscopic technique analogous to NMR but detects transitions of unpaired electrons in a magnetic field. While N-Acetylphenylalanine itself is not paramagnetic, its structural analog, p-acetylphenylalanine (pAcPhe), can be used to introduce a paramagnetic probe (a spin label) into proteins for EPR studies. pnas.orgnih.gov This methodology, known as Site-Directed Spin Labeling (SDSL), allows for the investigation of protein structure and dynamics. nih.govresearchgate.net

Site-Directed Spin Labeling (SDSL) Methodologies

SDSL is a powerful biophysical technique that involves introducing a stable nitroxide radical spin label at a specific site within a protein. nih.govnih.gov Traditionally, this is achieved by introducing a unique cysteine residue and reacting it with a sulfhydryl-specific nitroxide reagent, such as MTSL, to generate the R1 side chain. pnas.orgnih.gov

An advanced alternative involves the genetic incorporation of an unnatural amino acid (UAA) with a unique functional group. nih.govresearchgate.net p-Acetylphenylalanine (pAcPhe), an isomer of N-Acetylphenylalanine, is a UAA containing a ketone group. This ketone is chemically orthogonal to the functional groups of the 20 natural amino acids. researchgate.net It can be selectively reacted with a hydroxylamine-functionalized spin probe to attach a nitroxide label, creating the K1 side chain. pnas.org This approach is particularly valuable for studying proteins where cysteine chemistry is problematic. nih.gov The EPR spectrum of the attached spin label is highly sensitive to the local environment, providing information on the mobility of the side chain, solvent accessibility, and local secondary structure. mdpi.com

Distance Measurements using Double Electron-Electron Resonance (DEER)

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the magnetic dipole-dipole interaction between two electron spins. nih.gov This allows for the precise measurement of distances between two spin labels attached to a biomolecule, typically in the range of 20 to 80 Å, although distances up to 170 Å have been measured under specific conditions. nih.govnih.gov

By introducing two spin labels into a protein—for example, by incorporating two pAcPhe residues and labeling them to create two K1 side chains—DEER spectroscopy can provide valuable structural information. pnas.org It can be used to measure distances between different domains of a protein, detect conformational changes upon ligand binding, or determine the oligomeric state of a protein assembly. nih.govnih.gov The K1 spin label, derived from pAcPhe, has been demonstrated to be an effective probe for distance mapping in proteins using DEER. pnas.org

Studies of Protein Dynamics and Structure

While direct spectroscopic studies leveraging the intrinsic properties of N-Acetylphenylalanine to probe protein dynamics and structure are still an expanding area of research, the principles of using amino acid analogs are well-established. The acetylated N-terminus of N-Acetylphenylalanine can influence its local environment and interactions within a protein structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy can, in principle, detect subtle changes in the chemical environment of an incorporated N-Acetylphenylalanine residue, offering insights into protein dynamics.

For instance, the chemical shifts of the acetyl group's protons and carbons in NMR spectroscopy would be sensitive to the polarity and magnetic anisotropy of the surrounding protein matrix. Changes in these shifts upon ligand binding or conformational changes could report on the dynamics of the protein. Similarly, the vibrational frequencies of the amide and carbonyl groups of N-Acetylphenylalanine, observable through Infrared (IR) spectroscopy, could be perturbed by hydrogen bonding and electrostatic interactions within the protein, providing a window into the local structural environment.

Integration of Noncanonical Amino Acids (ncAAs) in Protein Research

The site-specific incorporation of noncanonical amino acids into proteins represents a powerful strategy for expanding the chemical repertoire of these biological macromolecules. This approach allows for the introduction of unique chemical functionalities that can be used to probe or modulate protein function in ways not possible with the 20 canonical amino acids. A close analog of N-Acetylphenylalanine, p-acetylphenylalanine (pAcPhe), has been extensively used for this purpose, and the methodologies are directly relevant to the potential applications of N-Acetylphenylalanine.

Genetic Incorporation Techniques for Functionalization

The primary method for incorporating ncAAs like pAcPhe into proteins is through the suppression of a stop codon, typically the amber codon (TAG), during protein translation. researchgate.netmdpi.com This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host cell's translational machinery. researchgate.net

The process involves two key components:

An orthogonal tRNA: This tRNA is engineered to recognize the amber stop codon on the mRNA.

An orthogonal aminoacyl-tRNA synthetase (aaRS): This enzyme is evolved to specifically charge the orthogonal tRNA with the desired ncAA, in this case, pAcPhe. researchgate.net

These components are typically introduced into the expression host (e.g., E. coli) on a separate plasmid from the one containing the gene of interest. researchgate.net The gene of interest is mutated to have a TAG codon at the desired site of ncAA incorporation. When the cells are grown in media supplemented with the ncAA, the orthogonal system hijacks the translational machinery at the amber codon, inserting the ncAA into the growing polypeptide chain. researchgate.net This technique allows for the production of proteins with a single, site-specifically incorporated ncAA.

This methodology has been successfully used to incorporate pAcPhe into a variety of proteins, including T4 lysozyme (B549824) and antibodies, in both bacterial and mammalian cells. acs.org

Development and Application of Spectroscopic Handles and Biophysical Probes

The true power of incorporating ncAAs like pAcPhe lies in the unique chemical handle that the acetyl group provides. This ketone group is bio-orthogonal, meaning it does not react with the functional groups found in the canonical amino acids, allowing for highly specific chemical modification. mdpi.com

This has led to the development of a wide range of spectroscopic handles and biophysical probes that can be attached to the incorporated ncAA. The most common reaction is the formation of an oxime bond through the reaction of the ketone with a hydroxylamine-functionalized probe. nih.gov

Table 1: Examples of Spectroscopic Probes Attached to Genetically Incorporated p-Acetylphenylalanine

Probe TypeSpecific ProbeProtein StudiedApplication
Fluorescent Dye Alexa Fluor® 488 hydroxylamineGeneric proteinsSite-specific fluorescent labeling for imaging and FRET studies. nih.gov
Spin Label HO-4120 (hydroxylamine-functionalized nitroxide)T4 Lysozyme, Prion ProteinSite-directed spin labeling (SDSL) for EPR spectroscopy to measure distances and study protein dynamics. nih.gov
Cross-linking Agent Not applicable (pBpa used directly)NF-κBUV-inducible cross-linking to map protein-protein interactions. nih.gov

The ability to attach such a diverse array of probes has enabled a wide range of biophysical studies:

Fluorescence Resonance Energy Transfer (FRET): By labeling two different positions in a protein with a FRET donor and acceptor pair, conformational changes and protein dynamics can be monitored in real-time. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: SDSL-EPR allows for the precise measurement of distances between spin-labeled sites, providing structural constraints for protein modeling and revealing changes in protein conformation. nih.gov

Infrared (IR) Spectroscopy: While the intrinsic acetyl group can be a probe, attaching probes with strong, environmentally sensitive vibrational modes (like nitriles or azides) can provide more distinct signals in crowded spectral regions. nih.gov

Mapping Protein-Protein Interactions: Photo-cross-linking amino acids can be incorporated to covalently trap transient protein-protein interactions, which can then be identified by mass spectrometry. researchgate.net

Computational Modeling and Simulation Studies of N Acetylphenylalanine

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

In studies of β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, molecular docking has been employed to explore the binding of numerous inhibitors to the enzyme. nih.gov Such studies are crucial for understanding the structural requirements for effective inhibition and for the rational design of new, more potent inhibitors. nih.gov The analysis of docking results, often visualized through contour maps, helps to identify key interactions between the inhibitor and the active site of the protein, guiding further drug development. nih.gov

Similarly, molecular docking has been utilized to screen large libraries of phytochemicals against protein targets involved in hepatocellular carcinoma, such as the Epidermal Growth Factor Receptor (EGFR) and Caspase-9. mdpi.com In these virtual screening efforts, the binding affinities and interaction patterns of potential ligands are predicted. For instance, studies have identified specific amino acid residues within the binding pockets of these proteins that form crucial interactions with the ligands, such as PheA:723 in EGFR. mdpi.com The binding energies, often reported as a docking score in kcal/mol, provide a quantitative measure of the predicted binding affinity. mdpi.com

Target ProteinLigand TypeKey Interacting ResiduesExample Docking Score (kcal/mol)
Dipeptidyl Peptidase IV (DPP-IV)β-phenylalanine derivativesNot specified in abstractNot specified in abstract
Epidermal Growth Factor Receptor (EGFR)Phytochemicals (e.g., liquoric acid)PheA:723, LysA:875-9.8
Caspase-9Phytochemicals (e.g., obamegine)LeuA:244, PheA:246, AsnA:265, LeuA:335, ProA:336, ProA:338-9.3

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By simulating the system over time, MD can provide detailed information about conformational changes, dynamic behavior, and interactions at the atomic level.

MD simulations have been instrumental in characterizing the conformational landscape of N-acetyl-phenylalanyl-NH2 (NAPA). nih.gov These studies, often complemented by quantum chemical calculations, have identified several stable conformers, such as the βLanti, γLgauche+, and γLgauche- forms. nih.gov The relative energies of these conformers have been computed, providing insights into their population distribution. nih.gov For example, at the BLYP/6-311G(df,p) level of theory, the corrected-ZPE relative energies for the βLanti, γLgauche+, and γLgauche- conformers were calculated to be 0.14, 0.00, and 0.26 kcal/mol, respectively. nih.gov

In a broader context, MD simulations of proteins like ribonuclease A have revealed that significant conformational changes can occur at temperatures below the melting temperature. nih.gov These simulations show subtle but important shifts in protein structure, such as a decrease in native contacts and β-sheet hydrogen bonding, which can have functional implications. nih.gov

NAPA ConformerRelative Energy (kcal/mol) at BLYP/6-311G(df,p)Relative Energy (kcal/mol) at B/6+
βLanti0.140.00
γLgauche+0.000.67
γLgauche-0.260.57

The passive transport of molecules across biological membranes is a fundamental process that can be elucidated using MD simulations. Studies on N-acetyl-phenylalanine-amide (NAFA) have investigated its permeation across different lipid bilayers, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.gov These simulations, often employing techniques like umbrella sampling, are used to calculate the potential of mean force (PMF), which describes the free energy profile of the molecule as it crosses the membrane. nih.gov

The results indicate that the lipid composition of the membrane influences the permeation process. For instance, DOPC bilayers are less ordered and more deformable, resulting in a broader PMF profile for NAFA compared to POPC bilayers. nih.gov The simulations also reveal that NAFA tends to insert into the membrane sidechain-first and remains largely desolvated in the membrane's center. nih.gov

A detailed understanding of the intramolecular and intermolecular interactions is crucial for explaining the structure and function of molecules. For N-Acetyl-Phenylalanine-NH2 (NAPA), computational studies have characterized the intramolecular interactions responsible for the observed spectroscopic features. nih.gov These interactions include hydrogen bonds such as C=O[i]---HN[i] and C=O[i-1]---HN[i+1], as well as other non-covalent interactions involving the aromatic ring. nih.gov

The existence and nature of these interactions are further investigated using methods like Atoms-In-Molecules (AIM) analysis, which identifies bond critical points (BCPs) as a criterion for the presence of an interaction. nih.gov In a broader sense, the interactions of nanomaterials with biological systems are also a subject of intense study, where surface functionalization with ligands can be designed to achieve specific recognition of biological targets. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of electronic structure and chemical bonding. These methods are particularly useful for studying reaction mechanisms and transition states.

Quantum chemical calculations have been applied to understand the racemization of N-Acetyl-l-phenylalanine during amidation reactions using coupling agents like TBTU. mdpi.com These studies propose a mechanism involving the formation of an azlactone intermediate. mdpi.com The formation of this intermediate can lead to the loss of stereochemical integrity at the α-carbon, resulting in a mixture of diastereomers. mdpi.com

The hypothesized reaction pathway involves the activation of the carboxylic acid, followed by intramolecular cyclization to form the azlactone. mdpi.com This intermediate can then undergo deprotonation and reprotonation, leading to racemization, before being attacked by the amine nucleophile. mdpi.com By elucidating such reaction pathways, quantum chemical calculations can help in optimizing reaction conditions to minimize undesirable side reactions like racemization. mdpi.com

Electronic Structure and Spectroscopic Property Prediction (for analogues)

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic structure and spectroscopic characteristics of N-Acetylphenylalanine and its analogues. These theoretical investigations provide detailed insights into molecular geometry, vibrational modes, and electronic transitions, which complement and aid in the interpretation of experimental data.

Studies on N-Acetyl-Phenylalanine-NH2 (NAPA), a close analogue, have utilized DFT and other ab initio methods to determine conformational probabilities and relative energies of different conformers. nih.gov Such calculations are critical for understanding the molecule's structural landscape. The theoretical vibrational frequencies calculated for these conformers can be precisely matched with experimental infrared (IR) data, allowing for definitive identification of structures like the βLanti and γLgauche conformers. nih.gov This synergy between theoretical prediction and experimental observation is crucial for a complete structural and vibrational characterization. nih.govmdpi.com

The prediction of vibrational spectra (FT-IR and FT-Raman) through DFT calculations is a common practice for amino acid derivatives. researchgate.net By performing normal coordinate analysis based on the calculated force fields, vibrational assignments for fundamental modes can be made with high confidence. core.ac.ukmdpi.com For instance, calculations on analogues like L-4-nitrophenylalanine have shown that the symmetric stretching frequency of the nitro group is highly sensitive to the local environment, a property that can be accurately modeled. researchgate.net

Time-Dependent DFT (TD-DFT) is employed to investigate the excited-state properties and to simulate electronic absorption spectra (UV-Vis). scirp.orgresearchgate.net These calculations yield information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π*). scirp.org For microhydrated clusters of NAPA, TD-DFT studies have predicted UV absorption maxima and explored how intermolecular hydrogen bonding with water molecules influences the electronic properties, leading to shifts in the absorption wavelengths. scirp.org The impact of substituents and solvent effects on the electronic properties of aromatic molecules can also be systematically studied, revealing trends in dipole moments, polarisabilities, and frontier molecular orbital energies (HOMO-LUMO gaps). nih.govresearchgate.net

A theoretical study on hydrated sodium ion-phenylalanine clusters using DFT has provided insights into the cation-π interactions and the coordination of the sodium ion with the amino acid and water molecules. rsc.org The calculations show that after the addition of water, the structures change from tridentate to quadridentate or pentadentate complexes, with the positive charge primarily located on the Na+ ion. rsc.org

Below is a table summarizing representative theoretical data for N-acetyl-phenylalaninylamide (NAPA), an analogue of N-Acetylphenylalanine, derived from computational studies.

PropertyComputational MethodPredicted ValueDescription
Relative Energy (βLanti)B3LYP/6-31+G(d)0.67 kcal/molRelative stability of a key conformer. nih.gov
Relative Energy (γLgauche+)B3LYP/6-31+G(d)0.00 kcal/molRelative stability of the most stable conformer. nih.gov
UV Absorption Maxima (S5←S0)TD-DFT/wB97XD/cc-pVTZ183.19 nmFirst major electronic absorption peak. scirp.org
Oscillator Strength (S5←S0)TD-DFT/wB97XD/cc-pVTZ0.141Intensity of the first major electronic transition. scirp.org
UV Absorption Maxima (S6←S0)TD-DFT/wB97XD/cc-pVTZ176.92 nmSecond major electronic absorption peak. scirp.org
Oscillator Strength (S6←S0)TD-DFT/wB97XD/cc-pVTZ0.378Intensity of the second major electronic transition. scirp.org

In Silico Modeling for Spin-Labeling and Protein Structure Perturbation Analysis

In silico modeling plays a critical role in the application of Site-Directed Spin Labeling (SDSL), an experimental technique that uses Electron Paramagnetic Resonance (EPR) spectroscopy to probe protein structure, dynamics, and conformational changes. nih.govresearchgate.net Computational methods are essential for designing SDSL experiments and for interpreting the resulting EPR data in molecular detail. nih.gov

A primary use of computational modeling is to predict how a spin label, when attached to a specific amino acid site, will behave and whether it will disrupt the native protein structure. nih.gov Unnatural amino acids, such as p-acetyl-phenylalanine, can be genetically incorporated into a protein to serve as a specific attachment point for a spin label. nih.gov Before undertaking such experiments, computational tools are used to model the spin label at the proposed site. This helps to assess whether the label can be accommodated without causing significant structural perturbation. nih.gov

Molecular Dynamics (MD) simulations are a cornerstone of in silico spin-labeling studies. nih.govuni-osnabrueck.de These simulations model the motion of the spin label side chain and the surrounding protein atoms over time. nih.gov By running MD simulations, researchers can predict the conformational flexibility of the spin label, identify its preferred orientations (rotamers), and calculate order parameters, which can then be compared with experimental EPR results to validate the computational model. nih.gov Advanced simulation techniques are designed to exhaustively sample the conformational space of the spin label, which is crucial because a label may exist in multiple conformations, and its position can vary significantly. nih.gov Understanding this dynamic behavior is paramount for the accurate interpretation of EPR signals in terms of protein structure. nih.gov

The structural information gained from SDSL-EPR, such as distance measurements between pairs of spin labels, provides valuable restraints for computational protein structure prediction algorithms like Rosetta. nih.gov By incorporating sparse experimental data from EPR, these algorithms can narrow down the vast conformational space that must be searched, making it feasible to determine high-resolution protein structures de novo. nih.gov This integration of experimental data and computational modeling is a powerful approach for studying large and flexible proteins that are challenging to analyze by other structural biology methods. nih.gov

The following table outlines common computational methods used in spin-labeling studies and their primary applications.

Computational Method / ToolPrimary ApplicationKey Insights Provided
Rotamer Library ModelingPredicting spin label conformations. nih.govresearchgate.netProvides a set of discrete, low-energy side-chain conformations (rotamers) for the spin label. nih.gov
Accessible Volume (AV) SamplingSimulating the spatial distribution of the spin label. nih.govresearchgate.netDefines the region of space the nitroxide moiety can occupy, useful for predicting distance distributions. nih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the spin label and protein. nih.govuni-osnabrueck.denih.govYields trajectories of atomic motion, correlation times, order parameters, and local dynamics. nih.gov
In silico Labeling Programs (e.g., mtsslWizard)Screening potential labeling sites. nih.govPredicts steric clashes and assesses whether a label can be accommodated with minimal protein perturbation. nih.gov
Hybrid Structure Prediction (e.g., RosettaEPR)De novo protein structure determination. nih.govUses experimental EPR distance restraints to guide computational protein folding and modeling. nih.gov

Interactions with Biomolecules and Supramolecular Assemblies Involving N Acetylphenylalanine

Protein-Ligand Interactions and Enzyme Modulation

The specific recognition and binding of N-Acetylphenylalanine to proteins can lead to the modulation of their function, a cornerstone of its biochemical effects.

Investigation of Kinase Inhibition Mechanisms (e.g., IKKα)

Ligand-Binding Studies for Membrane Proteins

The interaction of N-Acetylphenylalanine with proteins embedded in cell membranes is crucial for its transport and potential signaling functions.

G-protein coupled receptors (GPCRs): Specific ligand-binding studies detailing the direct interaction of N-Acetylphenylalanine with G-protein coupled receptors are not extensively documented in the current scientific literature. nih.govnih.govlibretexts.org

Nuclear receptors: Research specifically investigating the binding of N-Acetylphenylalanine to nuclear receptors is limited. While the acetylation of nuclear receptors themselves is a known post-translational modification affecting their function, the direct binding of N-Acetylphenylalanine as a ligand has not been a primary focus of available studies. nih.govelifesciences.orgmdpi.commdpi.comnih.govmdpi.come-century.usnih.gov

Ion channels: Detailed studies on the direct binding and modulation of ion channels by N-Acetylphenylalanine are not widely available in the scientific literature. cellphysiolbiochem.comresearchgate.netresearchgate.netnih.govznaturforsch.com

Transporters: N-acetyl-L-phenylalanine has been identified as a competitive inhibitor of the mammalian peptide transporter PepT1. However, it is characterized as a non-translocated substrate, meaning it binds to the transporter but is not moved across the cell membrane. The inhibition constant (Ki) for this interaction has been reported to be 1.8 mM. acs.org

Supramolecular Chemistry and Host-Guest Systems

N-Acetylphenylalanine can participate in the formation of complex, multi-molecular assemblies through non-covalent interactions, a field known as supramolecular chemistry.

Formation and Characterization of Supramolecular Complexes

N-Acetyl-L-phenylalanine can act as a ligand in the formation of coordination polymers with metal ions. For instance, a one-dimensional chained coordination polymer of Zinc(II) has been synthesized, where N-acetyl-l-phenylalanine and 4,4′-bipyridine act as ligands. cellphysiolbiochem.com The resulting complex, {[Zn(L)2(4,4′-bipy)]•(H2O)}n (where HL = N-acetyl-l-phenylalanine), demonstrates how this molecule can be a building block for larger, ordered structures. cellphysiolbiochem.com The characterization of such complexes involves techniques like elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction to determine their structure and properties. cellphysiolbiochem.comwikipedia.orgmdpi.comnsf.govdoi.orgnih.gov

ParameterValue for {[Zn(L)2(4,4′-bipy)]•(H2O)}n
Crystal SystemMonoclinic
Space GroupP21
a (Å)11.421(2)
b (Å)9.2213(17)
c (Å)15.188(3)
β (°)106.112(3)
Volume (ų)1536.7(5)

Interactions with Macrocyclic Host Molecules

The cavity of macrocyclic molecules can encapsulate "guest" molecules like N-Acetylphenylalanine, forming host-guest complexes.

Crown Ethers: While crown ethers are well-known for their ability to complex with cations and protonated amines, specific studies detailing the interaction and complexation with N-Acetylphenylalanine are not extensively reported in the scientific literature. nih.govmdpi.commdpi.comnih.govznaturforsch.commdpi.comrsc.org

Cucurbiturils: Acyclic cucurbiturils have been investigated for their binding properties towards various amino acid derivatives, including N-acetyl amino acid amides. These studies indicate that cucurbiturils can encapsulate such guests, driven by hydrophobic and electrostatic interactions. wikipedia.org

Calixarenes: Calixarenes are versatile host molecules that can form inclusion complexes with a variety of guest molecules, including amino acids. However, specific and detailed studies on the host-guest interactions between calixarenes and N-Acetylphenylalanine are not widely available. nih.govelifesciences.orgnih.govnsf.govdoi.orgmdpi.comrsc.org

Design and Study of Artificial Receptors for Molecular Recognition

The principles of molecular recognition can be applied to design synthetic molecules that selectively bind to N-Acetylphenylalanine. An example of this is the development of a 2-(guanidiniocarbonyl)pyrrole receptor. This artificial receptor has been shown to bind N-acetyl-α-amino acid carboxylates in aqueous solvent mixtures. Notably, it exhibits selectivity based on the amino acid side chain, with a stronger binding affinity for N-acetyl-phenylalanine compared to its alanine (B10760859) or lysine (B10760008) counterparts. The binding constants for these interactions are in the range of 360 to 1700 M⁻¹. This demonstrates the feasibility of creating artificial receptors for the specific recognition of N-Acetylphenylalanine. nih.govresearchgate.netresearchgate.net

Guest Molecule (N-acetyl-α-amino acid)Binding Constant (Ka, M⁻¹) in 40% H₂O–DMSO
N-acetyl-phenylalanine1700
N-acetyl-alanine360
N-acetyl-lysine< 100

Applications of N Acetylphenylalanine in Catalysis and Biocatalysis Research

Role in Asymmetric Catalysis

In asymmetric catalysis, the intrinsic chirality of N-acetylphenylalanine is leveraged to create catalysts that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. This is crucial in the synthesis of pharmaceuticals and fine chemicals where specific stereoisomers are required for biological activity.

Utilization as Chiral Templates and Ligands

N-Acetylphenylalanine and other chiral amino acids serve as fundamental building blocks for the development of chiral ligands. These ligands can coordinate with metal centers to form catalysts that direct the stereochemistry of chemical transformations. The strategy of using dual-ligand systems, combining both achiral and chiral ligands, has been shown to effectively control the formation of chiral nanostructures. In such systems, achiral ligands can be responsible for clustering inorganic building blocks, while chiral ligands, like derivatives of phenylalanine, impart the necessary chiral information to guide the assembly into structures with specific handedness. nih.gov This approach offers a versatile method for engineering chiroptical nanomaterials. nih.gov

For instance, chiral molecules can act as templates, directing the arrangement of achiral components into a chiral superstructure. The chirality of the resulting material is dictated by the chirality of the organic template molecule used in its synthesis. nih.gov

Application in Metal-Complex Catalysis

Chiral metal complexes are instrumental in a wide array of asymmetric transformations. Research has demonstrated the efficacy of Ni(II) and Cu(II) salen complexes as catalysts in the asymmetric alkylation of amino acid enolates under phase-transfer catalysis conditions. nih.gov Specifically, a Cu(II) salen complex was found to be a highly effective catalyst for the asymmetric benzylation of an alanine (B10760859) enolate, yielding α-methyl phenylalanine with high enantiomeric excess. nih.gov

The catalytic activity of these metal complexes is influenced by the structure of the ligand and the nature of the metal ion. Studies involving chiral Cu(II) and Ni(II) complexes with ligands derived from phenylalanine have been conducted to catalyze α-amino acid C-α alkylation reactions. nih.govresearchgate.net The effectiveness of these catalysts can be fine-tuned by modifying the substituents on the salicylidene fragment of the complexes. nih.gov

Below is a table summarizing the application of metal complexes in asymmetric synthesis:

CatalystReactionSubstrateProductEnantiomeric Excess (ee)
Cu(II) salen complexAsymmetric benzylationAlanine enolateα-methyl phenylalanine88%
Ni(II) salen complexAsymmetric benzylationAlanine enolateα-methyl phenylalanine30%

Biocatalytic Systems and Engineering

Biocatalysis harnesses the power of enzymes and whole-cell systems to perform chemical transformations with high selectivity and efficiency under mild conditions. N-Acetylphenylalanine is implicated in various biocatalytic applications, from its synthesis to its role in modifying enzyme properties.

Enzyme-Mediated Synthesis (e.g., peptide synthesis, transesterification)

The synthesis of N-acetyl-L-phenylalanine can be achieved through enzymatic processes. Cell-free extracts of Escherichia coli K12 have been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine. nih.govnih.gov The enzyme responsible, acetyl-CoA-L-phenylalanine α-N-acetyltransferase, was purified and shown to have a pH optimum of 8. nih.govnih.gov This enzyme also acetylates other L-amino acids like histidine and alanine, but at slower rates. nih.govnih.gov

N-acetyl-L-phenylalanine is a valuable starting material in peptide synthesis. sigmaaldrich.com It can also undergo esterification reactions, for example, with methanol (B129727) using Mukaiyama's reagent to form N-acetyl phenylalanine methyl ester. sigmaaldrich.comnih.govmdpi.org Microwave-assisted esterification has been shown to be more effective than conventional reflux methods for this transformation. nih.govresearchgate.net

The following table details the enzyme-mediated synthesis of N-Acetyl-L-phenylalanine:

EnzymeSource OrganismSubstratesProductOptimal pH
Acetyl-CoA-L-phenylalanine α-N-acetyltransferaseEscherichia coli K12Acetyl-CoA, L-phenylalanineN-acetyl-L-phenylalanine8

Enhancing Enzyme Activity and Stability through Noncanonical Amino Acid Incorporation

The incorporation of noncanonical amino acids (ncAAs), such as derivatives of phenylalanine, into the polypeptide chain of enzymes is a powerful strategy for enhancing their properties. nih.govresearchgate.netnih.gov This approach, facilitated by genetic code expansion, allows for the introduction of novel functionalities that can improve enzyme stability, activity, and even introduce new catalytic capabilities. acs.orgchimia.ch

Expanding the genetic alphabet beyond the 20 canonical amino acids offers a wealth of opportunities in enzyme engineering. chimia.ch For instance, the incorporation of ncAAs can lead to enhanced thermal stability, a critical attribute for industrial applications where enzymes are often subjected to high temperatures. nih.govresearchgate.netnih.gov The introduction of ncAAs with unique side chains can create new intramolecular interactions, such as halogen bonds or covalent cross-links, which contribute to a more robust enzyme structure. acs.org

Biocatalytic Promiscuity in N-Acyl Amino Acid Production

Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction different from its native physiological function. This phenomenon is increasingly being exploited in biocatalysis to develop novel synthetic routes. researchgate.net In the context of N-acyl amino acid production, promiscuous enzymes can offer efficient and sustainable alternatives to traditional chemical synthesis. researchgate.net

For example, the N-acyl CoA transferase LgoC, involved in legonoxamine biosynthesis, has been shown to exhibit considerable promiscuity. It can facilitate the acylation between N-hydroxy-cadaverine and various N-acetylcysteamine (SNAC) thioester derivatives. rsc.org This type of catalytic flexibility is highly desirable for generating a diverse range of N-acyl amino acids. N-methyltransferases are another class of enzymes that can be either highly substrate-selective or promiscuous, making them potential candidates for the synthesis of N-alkyl-α-amino acids. manchester.ac.uk

Integration into Advanced Catalytic Materials

The unique structural and chemical properties of N-Acetylphenylalanine have prompted research into its integration into advanced catalytic materials. As a chiral N-acetylated amino acid, it offers potential as a ligand or building block in creating sophisticated catalytic systems. These systems aim to combine the benefits of homogeneous catalysis, such as high activity and selectivity, with the practical advantages of heterogeneous catalysis, including catalyst stability and ease of separation and recycling. The development of such materials is crucial for advancing sustainable and efficient chemical synthesis.

Development of Immobilized Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy to enhance their industrial applicability. This approach addresses common challenges such as catalyst recovery and product contamination. While direct studies detailing the immobilization of N-Acetylphenylalanine sodium as a catalyst are not prevalent, the principles of catalyst immobilization using similar chiral ligands provide a framework for its potential applications.

N-Acetylphenylalanine possesses carboxylate and amide functionalities that can serve as anchoring points for attachment to a variety of support materials. These supports can range from inorganic materials like silica (B1680970) and alumina (B75360) to organic polymers. The choice of support and the method of immobilization are critical factors that can influence the catalyst's activity, selectivity, and stability.

Methods of Immobilization:

Covalent Attachment: N-Acetylphenylalanine can be covalently bonded to a functionalized support. For instance, the carboxylic acid group can react with amine-functionalized silica or polymers to form a stable amide linkage. This method offers strong catalyst attachment, minimizing leaching.

Coordination: The carboxylate and amide groups can also act as ligands, coordinating to metal centers on a support material. This is a common strategy for creating single-site heterogeneous catalysts.

Encapsulation: The catalyst can be physically entrapped within the pores of a support material, such as a zeolite or a metal-organic framework (MOF). This method protects the catalyst while allowing reactants and products to diffuse.

The chiral nature of N-Acetylphenylalanine makes it a particularly interesting candidate for immobilization in asymmetric catalysis. An immobilized chiral catalyst can be used in continuous flow reactors, offering significant advantages in terms of process efficiency and scalability over batch processes. The site isolation of the catalyst on a solid support can also prevent catalyst deactivation pathways that may occur in homogeneous solutions, such as dimerization.

Table 1: Comparison of Immobilization Strategies for Chiral Catalysts

Immobilization MethodSupport Material ExamplesKey AdvantagesPotential Challenges
Covalent Bonding Silica, Polystyrene, AluminaStrong catalyst-support interaction, minimizes leaching, potential for catalyst reuse.Can be synthetically challenging, may alter catalyst electronics and sterics, potentially reducing activity.
Ionic Bonding Ion-exchange resins, modified silicaSimple preparation, can preserve the electronic properties of the catalyst.Susceptible to leaching in polar solvents or in the presence of other ions.
Physical Adsorption Activated carbon, zeolites, claysStraightforward preparation, minimal modification of the catalyst structure.Weak interaction can lead to significant catalyst leaching.
Encapsulation Metal-organic frameworks (MOFs), zeolites, silica sol-gelsProtects the catalyst from deactivation, can introduce shape selectivity.Mass transfer limitations can reduce reaction rates.

Utilization in Polymer Compartments and Nanoreactors for Controlled Catalysis

Polymer compartments and nanoreactors represent a sophisticated approach to mimic the efficiency and selectivity of enzymes. These systems create confined environments that can enhance reaction rates, control selectivity, and protect catalytic species. The incorporation of N-Acetylphenylalanine into such structures could offer tailored catalytic performance, particularly in asymmetric synthesis.

Polymer Compartments:

Amphiphilic block copolymers can self-assemble in solution to form various nanostructures, such as micelles, vesicles (polymersomes), and core-shell nanoparticles. academie-sciences.fr The hydrophobic domains of these structures can serve as compartments to encapsulate catalytic species, including those functionalized with N-Acetylphenylalanine. This encapsulation can create a localized, high concentration of the catalyst and reactants, leading to accelerated reaction rates.

For catalysis in aqueous media, the hydrophobic core of a micelle can provide a suitable microenvironment for organic reactions, while the hydrophilic shell ensures solubility in water. N-Acetylphenylalanine, with its phenyl group, possesses a degree of hydrophobicity that could favor its localization within these compartments.

Nanoreactors:

Nanoreactors are nanoscale structures designed to host and control chemical reactions. researchgate.net They can be created from various materials, including polymers, proteins, and inorganic frameworks. The key feature of a nanoreactor is the physical confinement of the catalyst, which can lead to several advantages:

Enhanced Stability: The catalyst is shielded from the bulk environment, which can prevent degradation.

Improved Selectivity: The confined space can influence the transition state of a reaction, favoring the formation of a specific product.

Facilitated Tandem Reactions: Multiple, and even incompatible, catalysts can be co-encapsulated in different compartments of a nanoreactor, allowing for one-pot cascade reactions.

The integration of N-Acetylphenylalanine into polymer nanoreactors could involve its covalent attachment to the polymer backbone or its use as a ligand for a metal catalyst that is subsequently encapsulated. The chiral environment provided by N-Acetylphenylalanine within the nanoreactor could be instrumental in achieving high enantioselectivity in asymmetric transformations.

Table 2: Characteristics of Polymer-Based Nanoreactors for Catalysis

Nanoreactor TypeDescriptionPotential Role of N-Acetylphenylalanine
Micelles Self-assembled spherical structures with a hydrophobic core and hydrophilic corona.As a chiral ligand for a catalyst encapsulated in the hydrophobic core, influencing stereoselectivity.
Polymersomes (Vesicles) Hollow spheres with a bilayer membrane enclosing an aqueous lumen.Functionalization of the polymer membrane or encapsulation of a catalyst in the lumen or bilayer.
Dendrimers Highly branched, tree-like macromolecules with a well-defined structure.Incorporation as a chiral unit in the dendritic scaffold or as a ligand for a catalyst at the core or periphery.
Core-Shell Nanoparticles Nanoparticles with a distinct core material and a shell of a different material.Covalent attachment to the polymer shell, providing accessible and reusable catalytic sites.

While the direct application of this compound in these advanced catalytic materials is an area that requires more focused research, the foundational principles of catalyst immobilization and nanoreactor design strongly suggest its potential as a valuable component in the development of next-generation catalysts.

Emerging Research Directions and Future Perspectives for N Acetylphenylalanine Research

Development of Novel Synthetic Strategies for Advanced Derivatives

The creation of new N-Acetylphenylalanine derivatives with tailored properties is a significant area of research, focusing on efficiency, stereochemical control, and greener chemical processes. A key challenge in peptide synthesis is preventing racemization—the conversion of a pure enantiomer into a mixture of both enantiomers—which can render a bioactive molecule inactive. nih.govnih.govresearchgate.net

Recent studies have thoroughly investigated the amidation conditions of N-acetyl-L-phenylalanine using coupling agents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminiumtetrafluoroborate (TBTU). nih.govmdpi.com Research has shown that the choice of base is critical; for instance, using pyridine (B92270) as a base can significantly reduce racemization compared to other amines like N,N-diisopropylethylamine (DIPEA). nih.govnih.govresearchgate.net This allows for the diastereoselective synthesis of complex molecules, such as derivatives of glucosamine, while maintaining the desired stereochemistry of the phenylalanine residue. mdpi.com

Microwave-assisted synthesis represents another frontier, offering a faster and more efficient alternative to conventional heating for producing derivatives like N-acetylphenylalanine esters. nih.govmdpi.orgresearchgate.net This method not only shortens reaction times but also aligns with the principles of green chemistry. nih.govmdpi.org Researchers have successfully used modified Mukaiyama's reagents, which are coupling agents, in combination with microwave irradiation to effectively synthesize these esters. nih.govmdpi.orgsigmaaldrich.com Furthermore, the development of ionic liquid forms of these reagents enhances the efficiency and environmental friendliness of the process. nih.govmdpi.orgresearchgate.net

Synthetic StrategyKey Reagents/ConditionsPrimary AdvantageReference
Racemization Suppression in AmidationTBTU (coupling agent), Pyridine (base)Preserves stereochemical integrity (chirality) of the final product. nih.gov
Microwave-Assisted EsterificationModified Mukaiyama's Reagents, Microwave IrradiationReduces reaction time and improves yield; a "green chemistry" approach. nih.govmdpi.org
Radiolabeling[1-¹⁴C]acetyl chlorideCreates isotopically labeled molecules for tracking in biological systems. nih.gov

Elucidation of Undiscovered Biochemical Pathways and Physiological Functions

N-Acetylphenylalanine is a known metabolite in humans, but ongoing research seeks to clarify its broader physiological roles and involvement in various biochemical pathways. nih.govnih.gov It can be synthesized in the body from L-phenylalanine and acetyl-CoA by the enzyme phenylalanine N-acetyltransferase. np-mrd.orgtargetmol.com However, it is also produced through the degradation of proteins that have been acetylated at their N-terminus, a common modification in eukaryotes. np-mrd.org

One of the most well-documented aspects of its biochemistry is its association with Phenylketonuria (PKU), a genetic disorder where the body cannot properly metabolize phenylalanine. targetmol.com In individuals with PKU, N-Acetylphenylalanine is found in high amounts in the urine, making it a key biomarker for the condition. np-mrd.orgtargetmol.com

Emerging research also classifies N-Acetylphenylalanine as a uremic toxin. np-mrd.org These are compounds that accumulate in the body when kidney function is impaired and can contribute to the progression of chronic kidney disease and cardiovascular complications. mdpi.commdpi.com Studies in animal models show that it is actively eliminated by the kidneys through a transport system for organic anions, a process that can be inhibited by drugs like probenecid. nih.gov This renal clearance mechanism is crucial for preventing its accumulation to toxic levels. nih.gov The ongoing exploration of N-acyl aromatic amino acids (NA-ArAAs), a class to which N-Acetylphenylalanine belongs, aims to uncover their full range of biological activities and metabolic fates, which are still not fully understood. nih.govresearchgate.netjst.go.jp

Advancements in Analytical Probes and Methodologies for Complex Biological Systems

The accurate detection and quantification of N-Acetylphenylalanine in complex biological matrices like blood and urine are essential for understanding its physiological and pathological roles. Researchers employ a range of sophisticated analytical techniques to identify and measure this compound.

Key methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H-NMR and 13C-NMR are used to determine the chemical structure of N-Acetylphenylalanine isolated from biological samples. researchgate.net

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESI-MS) is a powerful tool used in metabolomic studies to detect and identify metabolites like N-Acetylphenylalanine in fungal or microbial extracts. researchgate.net

Infrared (IR) Spectroscopy : Jet-cooled infrared data has been used in conjunction with computational analysis to confirm the specific conformations of N-Acetylphenylalanine derivatives. nih.gov

A significant advancement lies in the application of these techniques within metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample. This approach allows researchers to not only detect N-Acetylphenylalanine but also to understand its relationship with other metabolites, providing a broader picture of the metabolic pathways it is involved in. researchgate.net The use of radiolabeled probes, such as N-acetyl-¹⁴C(ul)-phenylalanine, is another critical methodology, enabling scientists to trace the metabolic fate, distribution, and excretion of the compound in vivo. nih.gov

MethodologyApplication in N-Acetylphenylalanine ResearchType of Information ProvidedReference
NMR Spectroscopy (¹H, ¹³C)Structural identification of isolated compounds.Detailed molecular structure and connectivity. researchgate.net
Mass Spectrometry (HRESI-MS)Detection in complex biological extracts (metabolomics).Precise mass for compound identification and quantification. researchgate.net
Infrared (IR) SpectroscopyConfirmation of molecular conformations.Vibrational modes of chemical bonds, indicating structure. nih.gov
Radiolabeling (e.g., ¹⁴C)Tracing metabolic pathways and clearance in vivo.Metabolic fate, distribution, and excretion rates. nih.gov

Computational Design and Predictive Modeling of N-Acetylphenylalanine-Derived Systems

Computational chemistry and molecular modeling have become indispensable tools for investigating N-Acetylphenylalanine and its derivatives at the molecular level. These methods provide insights that are often difficult to obtain through experimental techniques alone, allowing for the prediction of molecular structure, properties, and interactions. scirp.orgyoutube.com

High-level computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to determine the stable conformations of N-Acetylphenylalanine derivatives. nih.govscirp.org For example, extensive calculations have identified the most stable structural motifs of N-acetyl-phenylalaninylamide (NAPA), which were then confirmed by experimental infrared spectroscopy. nih.gov These studies are crucial for understanding how the molecule's shape influences its biological activity.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of these molecules in complex biological environments. youtube.comtandfonline.comnih.gov Researchers have used atomistic MD simulations to model the passive transport of N-acetyl-phenylalanine-amide across different types of lipid bilayers, which mimic cell membranes. tandfonline.comnih.gov These simulations can calculate permeability coefficients and reveal the atomistic mechanisms of how the molecule crosses the membrane, providing valuable information for drug design and delivery. tandfonline.comnih.gov Furthermore, computational models are used to study the interaction of N-Acetylphenylalanine with water molecules, a process known as microhydration, which is critical for its solubility and stability in biological fluids. scirp.org In silico tools are also emerging to help predict whether a modified amino acid can be incorporated into proteins, aiding in the design of novel biomaterials. nih.govacs.org

Expansion of Applications in Supramolecular Chemistry and Catalysis

The unique chemical structure of N-Acetylphenylalanine and its derivatives makes them attractive building blocks for supramolecular chemistry, which focuses on creating large, ordered structures from smaller molecular components through non-covalent interactions. Research has shown that amino acids and peptides with chemically modified ends, similar to N-Acetylphenylalanine, can form novel materials like supercooled liquids and glasses. researchgate.net These materials possess unique optical properties and are potentially biocompatible and biodegradable, opening up applications in materials science and additive manufacturing. researchgate.net

The structure of N-Acetylphenylalanine, with its phenyl ring, amide bond, and carboxylic acid group, provides multiple points for non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the self-assembly processes that drive the formation of supramolecular structures. While still an emerging area, the potential for N-Acetylphenylalanine derivatives to self-assemble into well-defined nanostructures like gels, fibers, or nanotubes is a promising direction for future research.

In the field of catalysis, the direct use of N-Acetylphenylalanine sodium as a catalyst is not yet widely reported. However, its derivatives are integral to the synthesis of more complex molecules. For instance, N-Acetyl-L-phenylalanine is used as a reactant to create ester derivatives that serve as versatile intermediates in peptide synthesis. sigmaaldrich.comchemicalbook.com The development of efficient catalytic processes for these transformations, such as using aniline (B41778) derivatives to catalyze oxime ligation on p-Acetyl Phenylalanine, is an active area of research that indirectly involves N-Acetylphenylalanine-related structures. nih.gov

Q & A

Q. What are the established methods for synthesizing N-Acetylphenylalanine, and how do reaction conditions influence yield?

N-Acetylphenylalanine can be synthesized via two primary routes:

  • Acetylation of L-phenylalanine : Reacting L-phenylalanine with acetic anhydride in a NaOH solution (1.0 mol/L) under controlled conditions yields N-Acetylphenylalanine. Critical parameters include stoichiometric ratios (e.g., 2.0 mL acetic anhydride per 1.0 g phenylalanine) and mentor supervision due to exothermic reactions .
  • Asymmetric hydrogenation : Using a DIPAMP-Ru(methallyl)₂ catalyst under 100 bar hydrogen pressure at 20°C for 24 hours achieves a 70% yield. This method is enantioselective and applicable to α-acetamido-2-phenylprop-2-enoic acid derivatives .

Q. Which analytical techniques are most effective for detecting and quantifying N-Acetylphenylalanine in biological samples?

  • ¹H-NMR spectroscopy : Identifies aromatic proton signals (e.g., 3-phenyllactic acid and N-Acetylphenylalanine) in urine, with high specificity for distinguishing isomers. However, it may miss metabolites like 2-hydroxyphenyl acetic acid, which require GC-MS for detection .
  • LC-ESI-IT mass spectrometry : Provides MS⁴ fragmentation patterns (e.g., m/z 208 → 162 → 120) for structural validation. This method is critical for distinguishing isotopic variants (e.g., ³H-labeled isomers) .
  • GC-MS : Detects phenylalanine-derived metabolites (e.g., phenylpyruvic acid) but has lower sensitivity for N-Acetylphenylalanine compared to ¹H-NMR .

Q. How does N-Acetylphenylalanine function in phenylalanine metabolism, and what experimental models validate its role?

N-Acetylphenylalanine is a diagnostic biomarker for phenylketonuria (PKU) and hyperphenylalaninemia. In urine samples from patients with defective phenylalanine metabolism, its concentration increases by 50% (SD ± 0.72), validated via ¹H-NMR and statistical metrics (Coeffcs = 0.029, p = 0.0153) . Plasma amino acid quantification is required to confirm clinical diagnoses .

Q. What safety protocols are recommended for handling N-Acetylphenylalanine in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Dust masks are required for aerosol-prone procedures .
  • Ventilation : Local exhaust systems or closed reactors minimize inhalation risks. Emergency showers and eyewash stations must be accessible .
  • Spill management : Collect spills in sealed containers to avoid drainage contamination. Avoid water jets, which may disperse toxic dust .

Q. How stable is N-Acetylphenylalanine under fermentation conditions, and what factors alter its concentration?

In Nitraria tangutorum fermentation, N-Acetylphenylalanine remains stable but exhibits variable relative concentrations (0.30% in NTF vs. 0.79% in NTJ). Decreased compound diversity during fermentation (e.g., lactic acid bacterial activity) may artificially inflate its relative abundance .

Advanced Research Questions

Q. How can enantioselective synthesis of N-Acetylphenylalanine be optimized for chiral drug development?

Enantioselective palladation using (R)-N-Acetylphenylalanine as a ligand achieves >96% enantiomeric excess (ee) in palladacycle synthesis. Kinetic resolution of substrates like [2.2]paracyclophane further refines ee to >99%, enabling applications in asymmetric catalysis (e.g., allylic imidate rearrangement) .

Q. What statistical and experimental validations are required to establish N-Acetylphenylalanine as a cancer biomarker?

Mendelian randomization (MR) studies using inverse-variance weighted (IVW) methods show a causal link between elevated N-Acetylphenylalanine and HER-negative breast cancer risk (OR = 1.12, p = 0.0007). Confounding factors (e.g., population stratification) must be addressed via sensitivity analyses (MR-Egger, weighted median) .

Q. How should researchers resolve contradictions in metabolite detection between ¹H-NMR and GC-MS?

  • Method-specific limitations : ¹H-NMR excels in detecting polar, non-volatile metabolites (e.g., N-Acetylphenylalanine), while GC-MS identifies volatile derivatives (e.g., phenylpyruvic acid). Cross-validation using both methods is essential .
  • Sample preparation : Derivatization for GC-MS may alter metabolite stability, necessitating parallel experiments with underivatized samples for NMR .

Q. What experimental designs improve the statistical power of N-Acetylphenylalanine studies in metabolic disorders?

  • Cohort stratification : Subgroup analyses by disease severity (e.g., PKU vs. mild hyperphenylalaninemia) reduce heterogeneity.
  • Longitudinal sampling : Track metabolite fluctuations over time to account for dietary or therapeutic interventions .
  • Multivariate regression : Adjust for covariates like age, renal function, and concurrent medications to isolate N-Acetylphenylalanine’s effect .

Q. What mechanisms underlie N-Acetylphenylalanine’s role as a uremic toxin, and how can this be modeled in vitro?

N-Acetylphenylalanine disrupts renal tubular function by inhibiting lysine-501 nucleophilicity in Na⁺/K⁺-ATPase, impairing ion transport. In vitro models using proximal tubule cells (e.g., HK-2 line) exposed to uremic serum replicate these effects, with toxicity quantified via ATPase activity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.